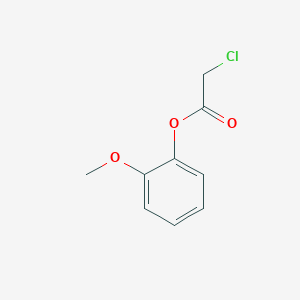

2-Methoxyphenyl chloroacetate

Description

Properties

CAS No. |

30287-15-1 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-chloroacetate |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-9(11)6-10/h2-5H,6H2,1H3 |

InChI Key |

YDXLYDCERZODMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-Chlorophenylacetate (CAS 57486-68-7)

- Structure : Features a 2-chlorophenyl group instead of 2-methoxyphenyl.

- Molecular Formula : C₉H₉ClO₂ (vs. C₉H₉ClO₃ for 2-methoxyphenyl chloroacetate) .

- Physical Properties : Melting point 128°C; clear liquid at 20°C .

- Applications : Used in organic synthesis and as a reference standard in analytical chemistry .

Ethyl 2-(2-Chlorophenyl)acetate (CAS 40061-54-9)

Methyl Chloroacetate (CAS 96-34-4)

- Structure : Simpler ester lacking aromatic substituents.

- Properties : Miscible with organic solvents; slightly soluble in water .

- Uses : Industrial solvent and precursor for (carboxymethyl)trimethylammonium chloride esters .

Pharmacologically Active Derivatives

HBK Series (e.g., HBK14, HBK15)

4-Tetradecyl Chloroacetate

- Structure : Long-chain alkyl ester of chloroacetic acid.

- Applications : Identified as a volatile attractant in oil palm flowers, indicating ecological roles .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxyphenyl Chloroacetate, and what reaction conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via esterification of 2-methoxyphenol with chloroacetyl chloride under anhydrous conditions. Key steps include:

- Use of a base (e.g., pyridine) to scavenge HCl byproducts.

- Temperature control (0–5°C) to minimize side reactions like hydrolysis.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Data Consideration : Monitor reaction progress using TLC and confirm purity via NMR (δ 3.8 ppm for methoxy group, δ 4.6 ppm for ester carbonyl) .

Q. How can researchers characterize the structural and physicochemical properties of 2-Methoxyphenyl Chloroacetate?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm ester and methoxy groups. IR spectroscopy (C=O stretch at ~1740 cm) validates the ester bond.

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% for biological studies).

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperature (>150°C) .

Q. What are the stability considerations for 2-Methoxyphenyl Chloroacetate under varying pH and storage conditions?

- Methodology :

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis (λ = 270 nm). Hydrolysis is significant at pH >10 due to ester bond cleavage .

- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with 2-Methoxyphenyl Chloroacetate, and what kinetic parameters define substrate specificity?

- Methodology :

- Enzyme Assays : Use purified dehalogenases (e.g., Rsc1362 or PA0810) with chloroacetate as substrate. Measure activity via halide release (ion-selective electrode) .

- Kinetic Analysis : For Rsc1362, , , indicating high efficiency. PA0810 shows lower activity () .

- Substrate Specificity : Iodoacetate may be a better substrate for PA0810, suggesting structural constraints in the active site .

Q. What pharmacological applications have been explored for 2-Methoxyphenyl Chloroacetate derivatives?

- Methodology :

- In Vivo Studies : Synthesize derivatives (e.g., phenolic analogs) and evaluate antihyperlipidemic activity in murine models. Compare serum cholesterol levels post-treatment .

- Docking Studies : Use HMG-CoA reductase (PDB: 1HWK) to predict binding affinity. Derivatives with electron-withdrawing groups show enhanced interactions .

Q. How can computational modeling guide the design of 2-Methoxyphenyl Chloroacetate-based drug delivery systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess permeability.

- QSAR Analysis : Correlate ester substituents (e.g., chloro vs. methoxy) with logP and bioavailability .

Q. What role does 2-Methoxyphenyl Chloroacetate play in synthesizing bioactive heterocycles (e.g., thiophenes)?

- Methodology :

- Nucleophilic Substitution : React with 2,3,5-tribromothiophene and butyllithium to form thienyl intermediates. Subsequent sulfur incorporation yields antilipolytic agents .

- Yield Optimization : Use methyl chloroacetate as electrophile; achieve ~32% yield via dropwise addition at –78°C .

Safety and Handling

Q. What safety protocols are essential when handling 2-Methoxyphenyl Chloroacetate?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.